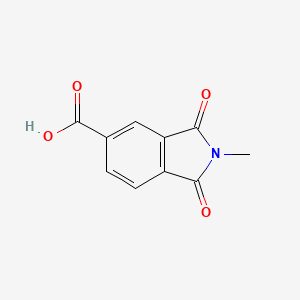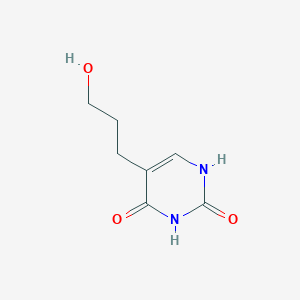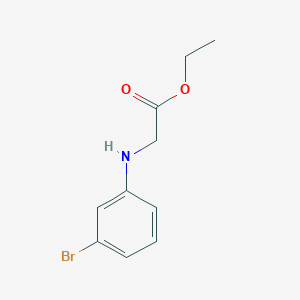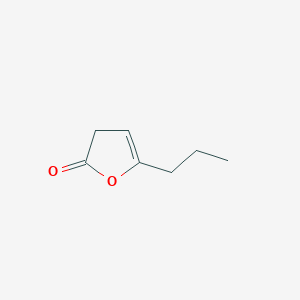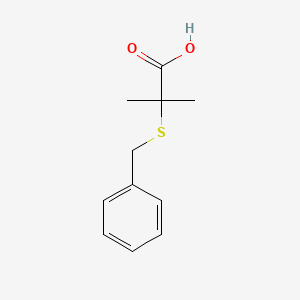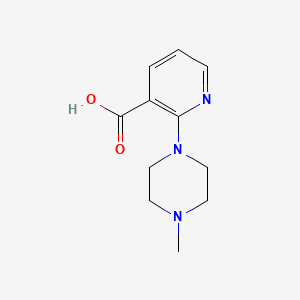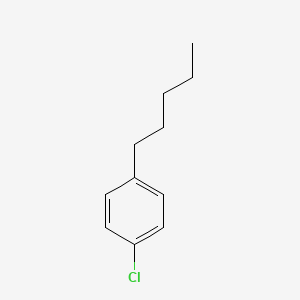
4-Chloropentylbenzene
説明
4-Chloropentylbenzene is a chemical compound with the molecular formula C11H15Cl . It has a molecular weight of 182.69 . The structure of 4-chloropentylbenzene contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of 4-Chloropentylbenzene consists of a benzene ring attached to a five-carbon chain (pentyl group), with a chlorine atom attached to the fourth carbon of the chain . The InChIKey for 4-Chloropentylbenzene is GPRIKJSAAYMDPC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloropentylbenzene has a molecular weight of 182.69 . It is stored at a temperature between 2-8°C .科学的研究の応用
Environmental Impact and Biodegradation
The study of organochlorine xenobiotics, including compounds like hexachlorobenzene and 4-chloroaniline, focuses on their distribution, residual behavior, and metabolism in aquatic ecosystems. These compounds, when introduced into water bodies, show varying degrees of volatility and tend to accumulate in biota and sediments, with long-term environmental impacts. Their degradation and transformation products also hold significant research interest (Schauerte, Lay, Klein, & Korte, 1982).
Chemical Synthesis and Reactions
Research on 4-chloroalkylbenzenes, which includes 4-Chloropentylbenzene, has led to the development of new methods for aryl-chlorine bond cleavage, facilitating transition-metal-free arylation reactions. This has applications in synthesizing various organic compounds like allylbenzenes and biaryls (Qrareya, Raviola, Protti, Fagnoni, & Albini, 2013).
Bioelectrochemical Systems
The use of bioelectrochemical systems in reducing 4-chloronitrobenzene to less toxic products highlights a novel approach in dealing with environmental pollutants. These systems can transform such compounds more effectively than traditional methods, emphasizing the importance of microbial-mediated electron transfer processes (Guo, Guo, Yin, Yuan, Ren, Wang, & Qu, 2015).
Photoreduction Studies
Studies involving the photoreduction of halogenated nitrobenzenes, which are structurally similar to 4-Chloropentylbenzene, explore the efficiency and pathways of photoreduction reactions. This research has potential applications in environmental remediation and understanding the behavior of such compounds under different conditions (Wubbels, Snyder, & Coughlin, 1988).
Photocatalytic Detoxification
The photocatalytic degradation of chlorinated compounds, including 4-Chloropentylbenzene, is a field of research that looks into the effectiveness of various catalysts in degrading pollutants. This area is crucial for developing efficient methods for water treatment and pollution control (Guillard, Disdier, Herrmann, Lehaut, Chopin, Malato, & Blanco, 1999).
Antimicrobial Properties in Textiles
Research into the application of quaternary ammonium salts on cotton fabrics, facilitated by adducts like 4-aminobenzenesulfonic acid–chloro–triazine, demonstrates the potential for imparting durable antimicrobial properties to textiles. This is especially relevant in medical and hygiene-related applications (Son, Kim, Ravikumar, & Lee, 2006).
特性
IUPAC Name |
1-chloro-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIKJSAAYMDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048206 | |
| Record name | 4-Chloropentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropentylbenzene | |
CAS RN |
79098-20-7 | |
| Record name | 4-Chloropentylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079098207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloropentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79098-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPENTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8V4CEB5PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)

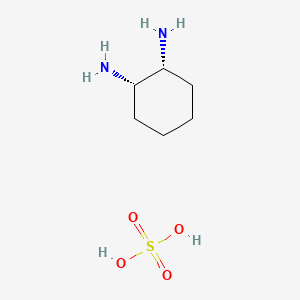
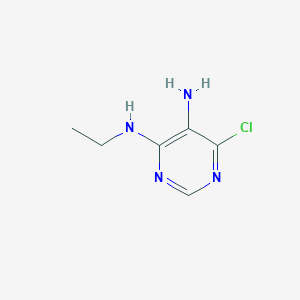
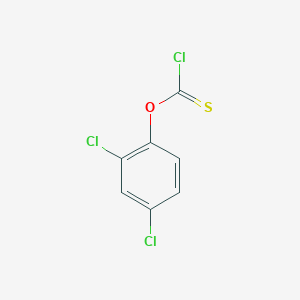
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)
